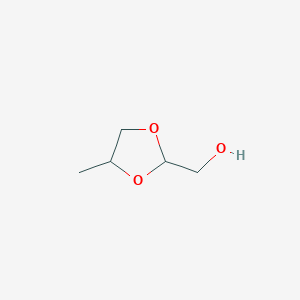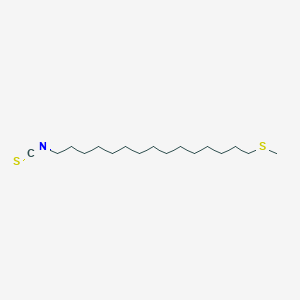
(4-Methyl-1,3-dioxolan-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methyl-1,3-dioxolan-2-yl)methanol is an organic compound with the molecular formula C5H10O3. It is a derivative of dioxolane, a five-membered cyclic acetal. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-1,3-dioxolan-2-yl)methanol typically involves the acetalization of 4-methyl-2,3-butanediol with formaldehyde. The reaction is carried out under acidic conditions, often using a catalyst such as p-toluenesulfonic acid. The reaction mixture is heated to facilitate the formation of the dioxolane ring, followed by purification to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination .
Análisis De Reacciones Químicas
Types of Reactions
(4-Methyl-1,3-dioxolan-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 4-methyl-1,3-dioxolan-2-carboxylic acid.
Reduction: Formation of 4-methyl-1,3-dioxolan-2-ylmethanol.
Substitution: Formation of 4-methyl-1,3-dioxolan-2-yl halides or amines.
Aplicaciones Científicas De Investigación
(4-Methyl-1,3-dioxolan-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a chiral intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (4-Methyl-1,3-dioxolan-2-yl)methanol involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of different metabolites. The compound’s acetal structure allows it to participate in acetalization reactions, which are crucial in protecting functional groups during chemical synthesis .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxolane-2-methanol: Similar structure but lacks the methyl group at the 4-position.
2-Hydroxymethyl-1,3-dioxolane: Another derivative of dioxolane with a hydroxymethyl group.
Uniqueness
(4-Methyl-1,3-dioxolan-2-yl)methanol is unique due to the presence of the methyl group at the 4-position, which imparts different chemical properties compared to its analogs. This structural difference can influence its reactivity and the types of reactions it undergoes, making it a valuable compound in various applications .
Propiedades
Número CAS |
112474-18-7 |
|---|---|
Fórmula molecular |
C5H10O3 |
Peso molecular |
118.13 g/mol |
Nombre IUPAC |
(4-methyl-1,3-dioxolan-2-yl)methanol |
InChI |
InChI=1S/C5H10O3/c1-4-3-7-5(2-6)8-4/h4-6H,2-3H2,1H3 |
Clave InChI |
DLINGWKIAAPFAC-UHFFFAOYSA-N |
SMILES canónico |
CC1COC(O1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Thiophene, 3-[(trifluoromethyl)sulfonyl]-](/img/structure/B14299891.png)
![[(2E,13Z)-octadeca-2,13-dienyl] acetate;[(3Z,13Z)-octadeca-3,13-dienyl] acetate](/img/structure/B14299895.png)
![Propyl [4-(trifluoromethyl)phenyl]carbamate](/img/structure/B14299900.png)

![Dimethyl 3-[dimethyl(phenyl)silyl]pentanedioate](/img/structure/B14299907.png)


![4-Methyl-6-[(E)-(1,3-thiazol-2-yl)diazenyl]benzene-1,3-diamine](/img/structure/B14299921.png)
![Ethoxy(oxo)-N-[(pyridin-4-yl)methyl]methanamine N-oxide](/img/structure/B14299925.png)
![4'-Chloro-5-(naphthalen-2-yl)-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14299930.png)


![(Z)-N-[(4-Cyanoanilino)(cyclooctylamino)methylidene]glycine](/img/structure/B14299952.png)

